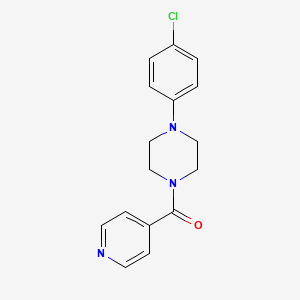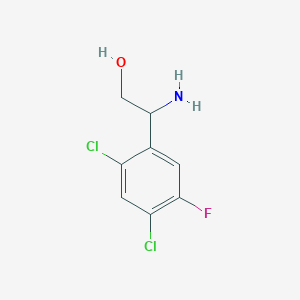![molecular formula C8H14O B13560181 {Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)
{Bicyclo[4.1.0]heptan-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Bicyclo[410]heptan-2-yl}methanol is a bicyclic compound featuring a cyclopropane ring fused to a cyclohexane ring, with a hydroxymethyl group attached to the second carbon of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[4.1.0]heptan-2-yl}methanol typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Platinum (II) and gold (I) catalysts are commonly used for this purpose . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{Bicyclo[4.1.0]heptan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of {Bicyclo[4.1.0]heptan-2-yl}methanal or {Bicyclo[4.1.0]heptan-2-yl}carboxylic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted this compound derivatives.
Applications De Recherche Scientifique
{Bicyclo[4.1.0]heptan-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique structure and reactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {Bicyclo[4.1.0]heptan-2-yl}methanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing biological processes and chemical transformations. For example, its hydroxymethyl group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: Features a cyclopropane ring fused to a cyclopentane ring.
Bicyclo[3.1.1]heptane: Contains a cyclopropane ring fused to a cyclohexane ring, similar to {Bicyclo[4.1.0]heptan-2-yl}methanol but with different substituents.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a hydroxymethyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-bicyclo[4.1.0]heptanylmethanol |
InChI |
InChI=1S/C8H14O/c9-5-7-3-1-2-6-4-8(6)7/h6-9H,1-5H2 |
Clé InChI |
WEFVLVDJOWTJDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC2C(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride](/img/structure/B13560098.png)
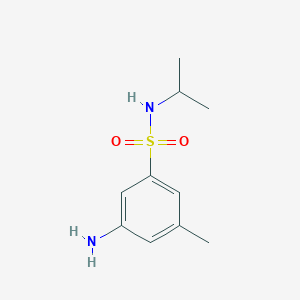
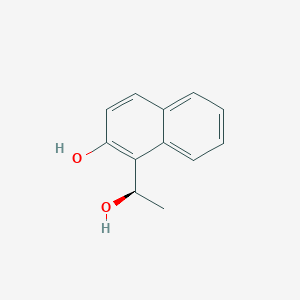
![[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol](/img/structure/B13560123.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13560124.png)
![2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13560142.png)
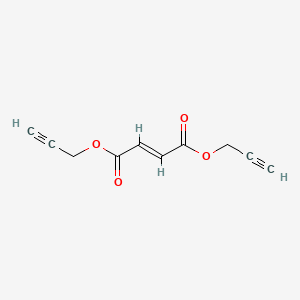
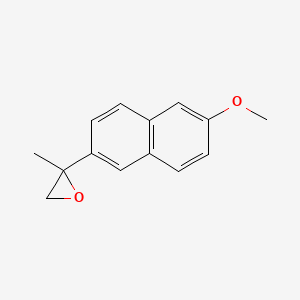
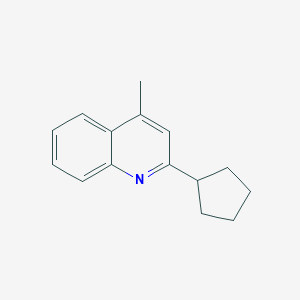
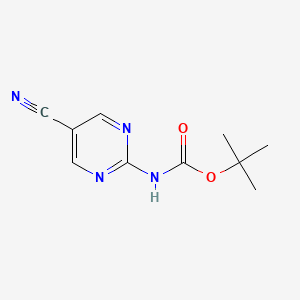
![2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13560174.png)

